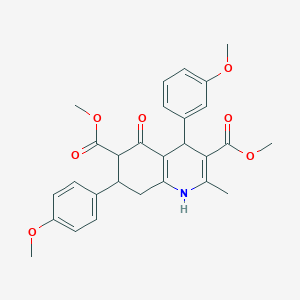
dimethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Descripción general
Descripción
Dimethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C28H29NO7 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.19440226 g/mol and the complexity rating of the compound is 930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has explored various synthetic routes and reactions involving compounds structurally related to dimethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. For example, the reaction of acetylenecarboxylic acid with amines reaffirmed the enamine structure facilitated by intramolecular hydrogen bonding common to the reaction products (Iwanami, 1971). Additionally, the vinylphosphonium salt-mediated synthesis of oxo-pyrido derivatives and dynamic NMR spectroscopic study of prototropic tautomerism highlighted the chemical versatility of these compounds (Yavari et al., 2002).
Reaction Mechanisms
The synthesis of fused pyridine and oxazole-polycyclic systems from certain quinoline derivatives demonstrates complex reaction mechanisms that lead to the formation of structurally diverse products (Nlcolaides et al., 1989). These studies provide insights into the behavior of similar compounds under different reaction conditions.
Electrochemical and Spectroscopic Properties
Research into the electrochemical behavior of α-hydroxy and α-methoxy quinones, related to the compound , has correlated their voltammetric behavior with changes in acidity level in acetonitrile, suggesting potential applications in electrochemical sensors or organic electronics (Bautista-Martínez et al., 2004).
Potential Applications in Medicinal Chemistry
While specific applications in drug development or medicinal chemistry for this compound were not directly mentioned in the available literature, the synthesis and study of related compounds often aim to discover novel pharmacophores or structural motifs beneficial for drug design. The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, indicate the ongoing interest in exploring the medicinal chemistry applications of quinoline derivatives (Deady et al., 2003).
Propiedades
IUPAC Name |
dimethyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO7/c1-15-22(27(31)35-4)23(17-7-6-8-19(13-17)34-3)25-21(29-15)14-20(24(26(25)30)28(32)36-5)16-9-11-18(33-2)12-10-16/h6-13,20,23-24,29H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFPPJAORYZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


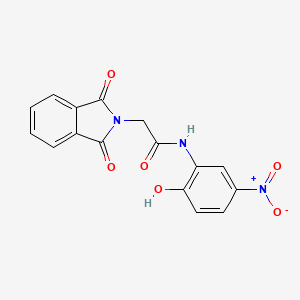
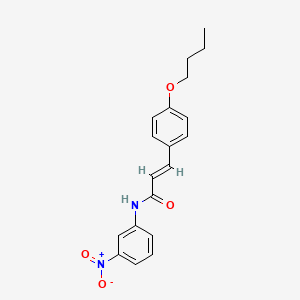
![ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4050519.png)
![methyl 11-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050520.png)
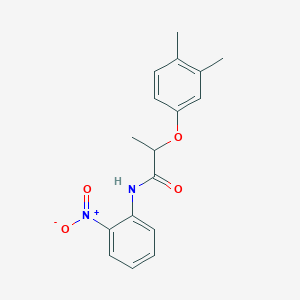
![2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4050551.png)
![3-methyl-N-[(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4050560.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4050562.png)
![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide](/img/structure/B4050563.png)
![4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4050576.png)

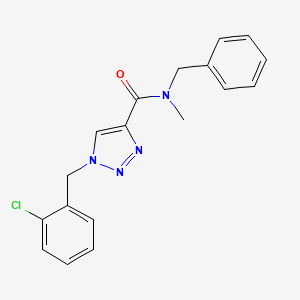
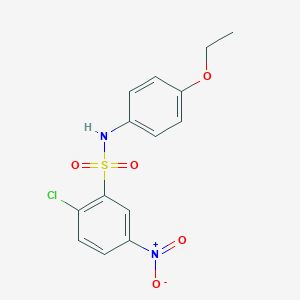
![5-({acetyl[4-(acetyloxy)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B4050607.png)
